3-Bromo-4-((3-fluorobenzyl)oxy)benzamide
Overview
Description
Scientific Research Applications
Pharmaceutical Intermediate
3-Bromo-4-((3-fluorobenzyl)oxy)benzamide: is primarily used as a pharmaceutical intermediate . Its unique structure, featuring both bromine and fluorine functionalities, makes it a valuable precursor in synthesizing various biologically active compounds.
Organic Synthesis
In organic synthesis, this compound can be utilized for nucleophilic substitution reactions . It serves as a starting material for creating more complex molecules through reactions such as Suzuki coupling or Stille coupling, which are pivotal in constructing carbon-carbon bonds.
Medicinal Chemistry
In medicinal chemistry, 3-Bromo-4-((3-fluorobenzyl)oxy)benzamide plays a role in the development of new drugs . Its structure allows for modifications that can lead to the discovery of novel therapeutic agents with potential antidiabetic, antiviral, or anticancer properties.
Biochemistry Research
The compound’s reactivity due to the benzylic and halogen groups is of interest in biochemistry research . It can be used to study enzyme-catalyzed reactions where such functionalities are involved, providing insights into enzyme mechanisms.
Chemical Research
In chemical research, this compound is explored for its potential in creating Schiff bases , which are useful in various analytical and synthetic applications. Schiff bases have roles in catalysis, pigmentation, and as ligands in coordination chemistry.
Industrial Applications
While specific industrial uses of 3-Bromo-4-((3-fluorobenzyl)oxy)benzamide are not widely documented, related benzyl compounds are used in the preparation of materials and chemicals that require specific aromatic substitutions for their properties .
Safety and Hazards
Safety data sheets provide information about the potential hazards of a chemical compound. The available resources indicate that this compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
properties
IUPAC Name |
3-bromo-4-[(3-fluorophenyl)methoxy]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrFNO2/c15-12-7-10(14(17)18)4-5-13(12)19-8-9-2-1-3-11(16)6-9/h1-7H,8H2,(H2,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFFFTRQYNBNMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)C(=O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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